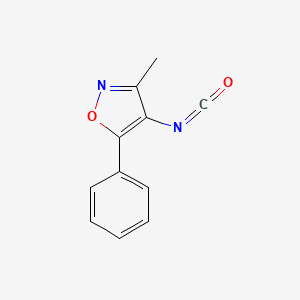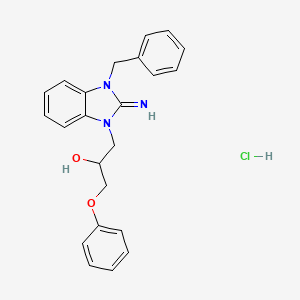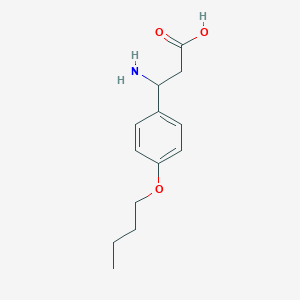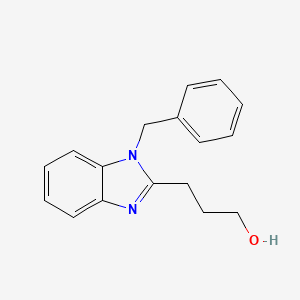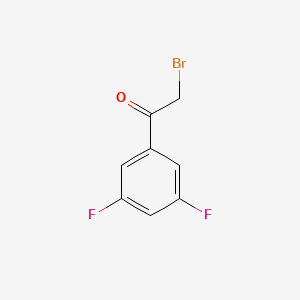
2-溴-1-(3,5-二氟苯基)乙酮
概述
描述
2-Bromo-1-(3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with a carbonyl group adjacent to the bromine atom. It is commonly used in organic synthesis and various chemical research applications.
科学研究应用
2-Bromo-1-(3,5-difluorophenyl)ethanone is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
- Benzophenone, indole, and benzimidazole moieties (which are present in the structure) have been important frameworks in drug discovery . These scaffolds often interact with specific proteins or enzymes.
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-Bromo-1-(3,5-difluorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
2-Bromo-1-(3,5-difluorophenyl)ethanone affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit key enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(3,5-difluorophenyl)ethanone involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound’s bromine and fluorine atoms play a crucial role in these interactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. Additionally, 2-Bromo-1-(3,5-difluorophenyl)ethanone can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(3,5-difluorophenyl)ethanone can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 2-Bromo-1-(3,5-difluorophenyl)ethanone can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(3,5-difluorophenyl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, including cell death or tissue damage. It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
2-Bromo-1-(3,5-difluorophenyl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by inhibiting or activating key enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-(3,5-difluorophenyl)ethanone is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding the transport and distribution of 2-Bromo-1-(3,5-difluorophenyl)ethanone is crucial for determining its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(3,5-difluorophenyl)ethanone can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting energy production and metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethanone typically involves the bromination of 1-(3,5-difluorophenyl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 2-Bromo-1-(3,5-difluorophenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Bromo-1-(3,5-difluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(3,5-difluorophenyl)ethanol.
Oxidation: 3,5-difluorobenzoic acid.
相似化合物的比较
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 2-Bromo-1-(2,5-difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
Comparison: 2-Bromo-1-(3,5-difluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity .
属性
IUPAC Name |
2-bromo-1-(3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGSZFRYLCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380869 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220607-75-0 | |
| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Aminomethyl)benzo[b]thiophene](/img/structure/B1272751.png)

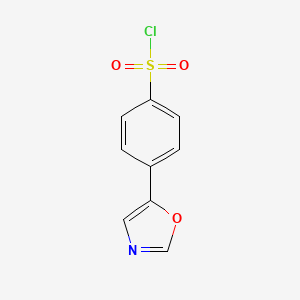
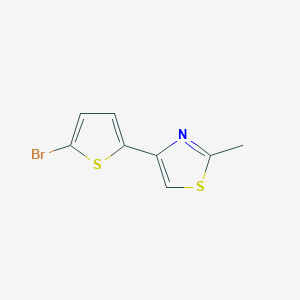
![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
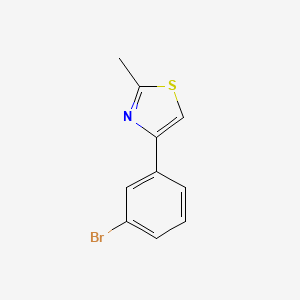
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
